Unverified BTK Inhibition vs. Analog Baseline
An unverified BindingDB entry for a compound matching this CAS number suggests an IC50 of 1 nM against Bruton's tyrosine kinase (BTK), linked to patent US20240083900, Example 99 [1]. This data point cannot be independently confirmed from the primary patent document and lacks a direct comparator. For a baseline comparison, the clinically relevant BTK inhibitor ibrutinib has reported IC50 values of 0.5 nM in cell-free assays [2]; however, these data were generated in different laboratories and assay systems, making a direct, reliable comparison impossible [2].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM (against BTK, unverified) |
| Comparator Or Baseline | 0.5 nM (Ibrutinib against BTK in cell-free assays) |
| Quantified Difference | ~2-fold difference in unverified potency |
| Conditions | Unknown assay conditions for the target compound; cell-free assay for ibrutinib |
Why This Matters
For a procurement scientist, unverified data cannot inform a selection decision, especially when the comparator data is from a different assay system, highlighting the critical lack of actionable evidence.
- [1] BindingDB. (n.d.). BDBM50200547: Ligand-Target Pair for Tyrosine-protein kinase BTK. Retrieved May 10, 2026, from The Binding Database. View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. View Source
